5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
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Overview
Description
5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine: is a heterocyclic organic compound that contains both bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves the bromination of 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products:
Substitution Reactions: Products include various substituted imidazo[4,5-b]pyridines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry: 5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-cancer and anti-inflammatory agents .
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine in biological systems involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to target proteins, potentially inhibiting their function. This mechanism is particularly relevant in the context of its anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-(trifluoromethyl)pyridine
Comparison: 5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is unique due to the presence of the imidazo[4,5-b]pyridine core, which provides additional sites for functionalization compared to simpler pyridine derivatives.
Properties
Molecular Formula |
C7H3BrF3N3 |
---|---|
Molecular Weight |
266.02 g/mol |
IUPAC Name |
5-bromo-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-2-1-3-5(13-4)14-6(12-3)7(9,10)11/h1-2H,(H,12,13,14) |
InChI Key |
MGRFGQGOTSIQEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)C(F)(F)F)Br |
Origin of Product |
United States |
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